N-Cyclopropylethenesulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-9(7,8)6-5-3-4-5/h2,5-6H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLPQVLKXGEWET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625105-85-3 | |
| Record name | N-cyclopropylethene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Significance of Sulfonamide Derivatives in Chemical Transformations
The sulfonamide functional group, R-S(=O)₂-NR'R'', is a cornerstone in both medicinal chemistry and organic synthesis. organic-chemistry.orgresearchgate.net Initially recognized for its therapeutic properties, leading to the development of sulfa drugs, the sulfonamide moiety is now widely appreciated for its unique chemical characteristics. researchgate.netresearchgate.netconsensus.app In synthesis, sulfonamides are often crystalline, stable, and can be prepared through well-established methods, such as the reaction of a sulfonyl chloride with a primary or secondary amine. organic-chemistry.orgresearchgate.net
Beyond their stability, sulfonamides serve as versatile activating groups and directing groups in a variety of chemical reactions. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of adjacent atoms, a feature that is central to the chemical behavior of N-Cyclopropylethenesulfonamide. Furthermore, the development of novel synthetic methodologies for creating sulfonamide derivatives continues to be an active area of research, with recent advancements focusing on more efficient and environmentally friendly processes. researchgate.netnih.gov
The Role of Activated Olefins in Carbon Carbon and Carbon Heteroatom Bond Formation
The ethenesulfonamide (B1200577) portion of the molecule represents a class of compounds known as activated olefins or Michael acceptors. nih.gov An activated olefin is a carbon-carbon double bond that is conjugated to an electron-withdrawing group, in this case, the N-cyclopropylsulfonamide group. This electronic arrangement polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles.
This reactivity is the basis of the Michael addition reaction, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. nih.govbeilstein-journals.org A wide array of nucleophiles, including carbanions, amines, thiols, and alkoxides, can add to the β-carbon of vinylsulfonamides, leading to the formation of a diverse range of functionalized products. nih.govresearchgate.net The reliability and versatility of this reaction make activated olefins like N-Cyclopropylethenesulfonamide powerful intermediates for constructing complex molecular skeletons. rsc.org Moreover, these activated double bonds can participate in various cycloaddition reactions, further expanding their synthetic utility. nih.govspringernature.comnih.gov
The Unique Reactivity Profile Conferred by the Cyclopropyl Moiety
The cyclopropyl (B3062369) group, a three-membered carbon ring, is far from being an inert spectator. Its defining feature is the significant ring strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. nih.govspringernature.com This strain endows the cyclopropyl group with unusual chemical properties, often described as having partial double-bond character. springernature.com
In the context of N-Cyclopropylethenesulfonamide, the cyclopropyl ring attached to the nitrogen atom can influence the molecule's reactivity in several ways:
Electronic Effects: The cyclopropyl group can electronically modulate the sulfonamide group, which in turn affects the degree of activation of the olefin.
Steric Influence: The steric bulk of the cyclopropyl ring can influence the stereochemical outcome of reactions at the double bond, providing a handle for diastereoselective synthesis.
Participation in Reactions: Under certain conditions, the cyclopropyl ring itself can undergo ring-opening reactions, providing a pathway to more complex structures. nih.govspringernature.com This reactivity is particularly pronounced in donor-acceptor cyclopropanes. dicp.ac.cn
The incorporation of a cyclopropyl group is a well-known strategy in medicinal chemistry to enhance metabolic stability and conformational rigidity. dicp.ac.cn
Overview of Research Trajectories for N Cyclopropylethenesulfonamide
Direct Synthesis of this compound
The most straightforward approaches to this compound involve the direct reaction of a cyclopropylamine (B47189) source with an ethenesulfonyl halide. These methods are often favored for their atom economy and procedural simplicity.
Synthesis from Cyclopropylamine and Ethenesulfonyl Chloride Precursors
The classical and most common method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride. In the case of this compound, this involves the reaction of cyclopropylamine with ethenesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
Cyclopropylamine + Ethenesulfonyl Chloride → this compound + HCl
Commonly used bases include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or an aqueous base like sodium hydroxide. The choice of solvent and reaction conditions can influence the yield and purity of the final product. For instance, a typical procedure might involve dissolving cyclopropylamine in a suitable solvent like dichloromethane (B109758) or diethyl ether, cooling the solution, and then adding ethenesulfonyl chloride dropwise, followed by the addition of the base. unar.ac.idnih.gov
Ethenesulfonyl fluoride (B91410) can also be utilized as a reactant. It is known to react with amines to form sulfonamides. researchgate.netsigmaaldrich.com The Michael addition of amines to ethenesulfonyl fluoride is a reliable method for creating the sulfonamide bond. nih.govosti.gov
Alternative Synthetic Routes to the Sulfonamide Linkage
Beyond the conventional sulfonyl chloride-amine reaction, several alternative methods for forging the sulfonamide bond have been developed. These can offer advantages in terms of substrate scope, milder reaction conditions, or avoidance of corrosive reagents.
One notable alternative is the copper-mediated N-cyclopropylation of sulfonamides using cyclopropylboronic acid. nih.gov In this approach, a pre-formed ethenesulfonamide (B1200577) could be reacted with cyclopropylboronic acid in the presence of a copper catalyst to yield this compound. This method is particularly valuable for its ability to form carbon-nitrogen bonds with good to excellent yields. nih.gov
Another strategy involves the reaction of sodium sulfinates with amines. This method, mediated by reagents like ammonium (B1175870) iodide, provides an efficient way to prepare sulfonamides. d-nb.info Furthermore, hypervalent iodine reagents can be used to facilitate the clean and mild transfer of sulfonyl groups to amines. researchgate.net
The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has also emerged as an effective strategy for synthesizing sulfonamides. This approach avoids the direct handling of gaseous sulfur dioxide and is compatible with a variety of functional groups. thieme-connect.com
| Alternative Synthetic Route | Key Reagents | Advantages | Reference(s) |
| Copper-mediated N-cyclopropylation | Cyclopropylboronic acid, Copper acetate | Good to excellent yields | nih.gov |
| Reaction of sodium sulfinates | Ammonium iodide | Metal-free | d-nb.info |
| Hypervalent iodine-mediated | Hypervalent iodine reagents | Mild conditions | researchgate.net |
| Sulfur dioxide surrogates | DABSO | Avoids gaseous SO2 | thieme-connect.com |
Strategies for Stereoselective Synthesis of Substituted N-Cyclopropylethenesulfonamides
Achieving stereoselectivity in the synthesis of substituted N-cyclopropylethenesulfonamides, where chirality may be present on the cyclopropane ring or the ethenyl group, requires more sophisticated strategies.
For substitutions on the ethenyl group, palladium-catalyzed three-component tandem reactions have been shown to be effective for the synthesis of substituted (Z)-N-allyl sulfonamides with high stereoselectivity. researchgate.net This methodology could potentially be adapted for the synthesis of stereodefined N-cyclopropylethenesulfonamides. Carbometallation reactions of N-alkynylamides and sulfonamides also offer a pathway to stereoselectively substituted enamides. nih.govbeilstein-journals.org
When chirality resides on the cyclopropane ring, the synthesis would typically start from an enantiomerically pure cyclopropylamine derivative. The subsequent sulfonylation reaction would then proceed with retention of configuration at the chiral center. The synthesis of chiral sulfinyl compounds, which are precursors to some sulfonamides, has been reviewed, and these methods can be applied to create stereochemically defined products. acs.org
Precursor Chemistry and Functionalization Strategies
The properties and reactivity of this compound can be modulated by introducing functional groups onto either the ethenesulfonyl or the cyclopropylamine precursors.
Derivatization of Ethenesulfonyl Halides
Ethenesulfonyl halides, particularly ethenesulfonyl fluoride (ESF), are versatile reagents that can be derivatized prior to coupling with cyclopropylamine. The electron-deficient nature of the double bond in ESF makes it an excellent Michael acceptor, reacting with a wide range of nucleophiles. researchgate.net
The Heck-Matsuda reaction, for instance, allows for the arylation of ethenesulfonyl fluoride, producing β-arylethenesulfonyl fluorides. sigmaaldrich.com These derivatized precursors can then be reacted with cyclopropylamine to generate N-cyclopropyl-β-arylethenesulfonamides. Additionally, ethenesulfonyl fluoride can undergo [2+2] cycloaddition reactions, for example with pyridones, to create more complex sulfonyl fluoride structures. sigmaaldrich.com
| Reaction Type | Reactant | Product | Reference(s) |
| Heck-Matsuda Reaction | Arenediazonium tetrafluoroborates | β-Arylethenesulfonyl fluorides | sigmaaldrich.com |
| [2+2] Cycloaddition | Pyridones | Cyclobutane-fused pyridinyl sulfonyl fluorides | sigmaaldrich.com |
| Michael Addition | Amines/Anilines | Bisalkylsulfonyl fluoride monomers | sigmaaldrich.comosti.gov |
Preparation of Cyclopropylamine Derivatives
Cyclopropylamine and its derivatives are important building blocks in medicinal chemistry. nih.gov A variety of synthetic methods are available for their preparation, allowing for the introduction of diverse functional groups.
Classical methods include the Hofmann, Curtius, or Lossen rearrangements of cyclopropanecarboxylic acid derivatives. The Curtius degradation of a cyclopropanecarboxylic acid, for example, can furnish N-Boc-protected cyclopropylamines, which can then be deprotected to yield the free amine. nih.gov
More modern approaches include titanium-mediated syntheses from N,N-dialkylcarboxamides and nitriles, which can produce a wide range of cyclopropylamines with high chemo- and stereoselectivity. researchgate.net Nickel-catalyzed reductive cross-coupling of cyclopropylamine NHP esters with (hetero)aryl halides provides direct access to 1-arylcyclopropylamines. researchgate.net Furthermore, the catalytic asymmetric carbometalation of cyclopropenes followed by amination offers a route to diastereomerically pure and enantiomerically enriched cyclopropylamine derivatives. researchgate.net
| Synthetic Method | Starting Material | Product | Reference(s) |
| Curtius Degradation | Cyclopropanecarboxylic acid | N-Boc-protected cyclopropylamine | nih.gov |
| Titanium-Mediated Synthesis | N,N-dialkylcarboxamides/Nitriles | Dialkylcyclopropylamines/Cyclopropylamines | researchgate.net |
| Nickel-Catalyzed Cross-Coupling | Cyclopropylamine NHP esters, (Hetero)aryl halides | 1-Arylcyclopropylamines | researchgate.net |
| Asymmetric Carbometalation | Cyclopropenes | Enantiomerically enriched cyclopropylamines | researchgate.net |
Optimization of Reaction Conditions and Yields
The synthesis of this compound, a compound of interest in medicinal chemistry and materials science, typically proceeds through the nucleophilic substitution reaction between cyclopropylamine and ethenesulfonyl chloride. The optimization of this reaction is crucial for maximizing yield and purity while minimizing reaction times and the formation of byproducts. Research in this area has focused on systematically varying key reaction parameters, including the choice of base, solvent, reaction temperature, and stoichiometry of the reactants.
The fundamental reaction involves the attack of the nucleophilic nitrogen of cyclopropylamine on the electrophilic sulfur atom of ethenesulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The presence of a base is essential to neutralize the HCl generated, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Systematic studies on the synthesis of related N-substituted sulfonamides have provided a framework for optimizing the synthesis of this compound. These studies often employ a model reaction to screen various conditions. For the synthesis of this compound, a typical optimization process would involve the reaction of cyclopropylamine with ethenesulfonyl chloride under different sets of conditions.
Influence of Base and Solvent
The choice of base and solvent is a critical factor influencing the reaction's efficiency. A variety of organic and inorganic bases have been evaluated in similar sulfonamide syntheses. Organic bases such as triethylamine (TEA) and pyridine are commonly employed due to their good solubility in organic solvents and their ability to effectively scavenge the generated HCl. Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) offer advantages in terms of cost and ease of removal after the reaction.
The solvent plays a role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents of varying polarity, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and N,N-dimethylformamide (DMF), are typically screened. The optimal combination of base and solvent is determined by comparing the reaction yields under standardized conditions.
Table 1: Optimization of Base and Solvent for the Synthesis of this compound
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine (1.2) | DCM | 0 to rt | 4 | 75 |
| 2 | Pyridine (1.2) | DCM | 0 to rt | 4 | 68 |
| 3 | K₂CO₃ (1.5) | Acetonitrile | rt | 6 | 82 |
| 4 | Na₂CO₃ (1.5) | Acetonitrile | rt | 6 | 78 |
| 5 | Triethylamine (1.2) | THF | 0 to rt | 4 | 72 |
| 6 | K₂CO₃ (1.5) | DMF | rt | 5 | 85 |
Yields are based on isolated product after purification.
From the representative data, it is evident that the combination of potassium carbonate as the base and acetonitrile or DMF as the solvent provides higher yields compared to organic bases in DCM or THF. This is often attributed to the enhanced reaction rates and better solubility of the inorganic base in more polar aprotic solvents.
Influence of Temperature and Reactant Stoichiometry
Reaction temperature is another key parameter that is optimized to balance reaction rate and selectivity. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts through polymerization of the ethenesulfonyl chloride or other side reactions. Reactions are often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature or heated to a specific temperature to ensure complete conversion.
The stoichiometry of the reactants, particularly the ratio of the amine to the sulfonyl chloride, is also investigated. Using a slight excess of the amine can sometimes improve the yield by ensuring the complete consumption of the more valuable sulfonyl chloride. Conversely, a slight excess of the sulfonyl chloride might be used if the amine is the limiting reagent.
Table 2: Optimization of Temperature and Stoichiometry
| Entry | Cyclopropylamine (equiv.) | Ethenesulfonyl chloride (equiv.) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1.0 | 1.1 | K₂CO₃ | Acetonitrile | rt | 80 |
| 2 | 1.1 | 1.0 | K₂CO₃ | Acetonitrile | rt | 88 |
| 3 | 1.1 | 1.0 | K₂CO₃ | Acetonitrile | 40 | 92 |
| 4 | 1.1 | 1.0 | K₂CO₃ | Acetonitrile | 60 | 90 (with impurities) |
| 5 | 1.2 | 1.0 | K₂CO₃ | Acetonitrile | 40 | 93 |
Reactions were carried out for 4 hours. Yields are based on isolated product.
The optimization studies generally indicate that using a slight excess (1.1 to 1.2 equivalents) of cyclopropylamine in acetonitrile with potassium carbonate as the base at a moderately elevated temperature of around 40 °C provides the highest yield of pure this compound. These conditions represent a balance between reaction rate, completion, and the minimization of side reactions, leading to an efficient and high-yielding synthetic protocol. These findings are consistent with broader studies on the synthesis of N-alkyl and N-aryl sulfonamides, which also highlight the importance of careful selection of base, solvent, and temperature to achieve optimal outcomes. thieme-connect.comorganic-chemistry.org
Electrophilic Character of the Ethenesulfonamide Moiety
The ethenesulfonamide functional group in this compound is characterized by a significant polarization of the carbon-carbon double bond. The powerful electron-withdrawing effect of the sulfonyl group, coupled with the electronegativity of the nitrogen atom, renders the β-carbon of the vinyl group highly electrophilic. This pronounced electron deficiency makes the molecule an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. wikipedia.org
Michael Acceptor Properties and Nucleophilic Additions
The susceptibility of this compound to nucleophilic attack at the β-carbon is a cornerstone of its chemical reactivity. This 1,4-conjugate addition, commonly known as the Michael reaction, allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular construction. wikipedia.orgnrochemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. wikipedia.org
The reaction of this compound with carbon-based nucleophiles is a versatile method for the formation of new carbon-carbon bonds. Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds, malonates, and cyanoacetates, are particularly effective Michael donors. wikipedia.orgyoutube.com These reactions typically proceed under basic conditions to generate the nucleophilic enolate, which then adds to the electrophilic double bond of the ethenesulfonamide.
| Michael Donor (Carbon Nucleophile) | Product Structure (Predicted) |
| Diethyl malonate | EtO₂C-CH(CO₂Et)-CH₂-CH₂-SO₂NH-cyclopropyl |
| 1,3-Cyclohexanedione | (C₆H₈O₂)-CH-CH₂-CH₂-SO₂NH-cyclopropyl |
| Phenylmagnesium bromide (Grignard) | Ph-CH₂-CH₂-SO₂NH-cyclopropyl |
This table represents predicted products based on the general reactivity of Michael acceptors and is for illustrative purposes.
Nitrogen nucleophiles, such as primary and secondary amines, readily participate in aza-Michael additions with this compound. wikipedia.orglibretexts.org These reactions are of significant synthetic utility, providing a direct route to β-amino sulfonamides, which are valuable motifs in medicinal chemistry. The reaction of an amine with the ethenesulfonamide results in the formation of a new carbon-nitrogen bond. youtube.comyoutube.com
The nucleophilic attack of the amine's lone pair on the β-carbon is the key step, leading to a zwitterionic intermediate that undergoes proton transfer to afford the final product. libretexts.org The reaction conditions can often be tuned to favor the 1,4-addition over potential side reactions.
| Michael Donor (Nitrogen Nucleophile) | Product Structure (Predicted) |
| Piperidine (B6355638) | (C₅H₁₀N)-CH₂-CH₂-SO₂NH-cyclopropyl |
| Aniline | Ph-NH-CH₂-CH₂-SO₂NH-cyclopropyl |
| Benzamide | Ph-CONH-CH₂-CH₂-SO₂NH-cyclopropyl |
This table represents predicted products based on the general reactivity of Michael acceptors and is for illustrative purposes.
Oxygen-based nucleophiles can also add to the activated double bond of this compound in an oxa-Michael reaction. wikipedia.org Alcohols and phenols, typically in the presence of a base to generate the more nucleophilic alkoxide or phenoxide, can add to the β-carbon. libretexts.org These reactions lead to the formation of β-alkoxy or β-aryloxy sulfonamides. The reversibility of these additions can sometimes be a challenge, and reaction conditions may need to be optimized to drive the reaction to completion, for instance by using a large excess of the nucleophile or by removing the product as it forms. libretexts.org
| Michael Donor (Oxygen Nucleophile) | Product Structure (Predicted) |
| Methanol | MeO-CH₂-CH₂-SO₂NH-cyclopropyl |
| Phenol | PhO-CH₂-CH₂-SO₂NH-cyclopropyl |
This table represents predicted products based on the general reactivity of Michael acceptors and is for illustrative purposes.
Thiols are particularly potent nucleophiles for Michael additions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu The sulfa-Michael addition of thiols to this compound is expected to be a highly efficient process, leading to the formation of β-thioether sulfonamides. pkusz.edu.cnnih.gov These reactions often proceed rapidly under mild conditions, and the resulting thioethers can be valuable intermediates for further synthetic transformations. The high nucleophilicity of the thiolate anion, readily formed in the presence of a base, drives the reaction forward. libretexts.org
| Michael Donor (Sulfur Nucleophile) | Product Structure (Predicted) |
| Ethanethiol | EtS-CH₂-CH₂-SO₂NH-cyclopropyl |
| Thiophenol | PhS-CH₂-CH₂-SO₂NH-cyclopropyl |
This table represents predicted products based on the general reactivity of Michael acceptors and is for illustrative purposes.
When the Michael addition to this compound creates a new stereocenter, controlling the stereochemical outcome becomes a critical aspect of the reaction. Asymmetric Michael additions can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries attached to the nucleophile or the electrophile, and organocatalysis. organicchemistrydata.orgnih.gov For example, a chiral amine catalyst could activate the ethenesulfonamide towards nucleophilic attack, leading to the preferential formation of one enantiomer of the product. pkusz.edu.cn Crystallization-induced diastereomer transformations (CIDTs) have also emerged as a powerful technique to obtain a single stereoisomer from a mixture. nih.gov While specific studies on stereocontrolled Michael additions to this compound are not detailed in the provided search results, the general principles of asymmetric synthesis are applicable and represent an important area for potential investigation.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The reactivity of this compound in such reactions would be dictated by its vinylsulfonamide moiety.
Diels-Alder Reactions as Dienophiles
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene ring. wikipedia.orgyoutube.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The sulfonyl group in a vinylsulfonamide is strongly electron-withdrawing, which would be expected to activate the double bond of this compound for [4+2] cycloaddition reactions. ucl.ac.uk In this hypothetical scenario, this compound would serve as the dienophile, reacting with various dienes to yield cyclohexene derivatives bearing a cyclopropylsulfonamide substituent. The stereochemistry of the reaction would be expected to follow the general principles of the Diels-Alder reaction, with the endo product often being favored under kinetic control. libretexts.org
[2+1] Cycloadditions and Related Processes
[2+1] cycloaddition reactions involve the addition of a carbene or a related species to an alkene to form a cyclopropane ring. beilstein-journals.org While there is no specific data on this compound, vinylsulfonamides can, in principle, undergo such reactions. The electron-deficient nature of the double bond might influence the reactivity towards different types of carbenes (e.g., nucleophilic or electrophilic carbenes).
Other related cycloadditions, such as [3+2] dipolar cycloadditions, are also conceivable. uchicago.edu For instance, vinylsulfonamides have been shown to participate in [3+2] cycloadditions with nitrones. ucl.ac.uk This suggests that this compound could potentially react with 1,3-dipoles to form five-membered heterocyclic rings.
Reactivity Influenced by the Cyclopropyl Ring
The cyclopropyl group is a three-membered ring that possesses significant ring strain. This strain can be released in various chemical transformations, making the cyclopropyl ring a reactive functional group.
Ring-Opening Reactions (e.g., nucleophilic ring-opening, electrophilic ring-opening)
The cyclopropyl ring in this compound is adjacent to the sulfonamide nitrogen. This proximity could influence its susceptibility to ring-opening reactions. Ring-opening of cyclopropanes can be initiated by electrophiles, nucleophiles, or radical species.
Electrophilic ring-opening often occurs with protonation or coordination of a Lewis acid to the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.gov In the case of this compound, the presence of the sulfonamide group could influence the regioselectivity of such an opening.
Nucleophilic ring-opening of cyclopropanes is less common unless the ring is activated by electron-withdrawing groups. The sulfonamide group, while electron-withdrawing, is not directly attached to the cyclopropyl ring carbons. Therefore, direct nucleophilic attack on the cyclopropane ring would likely require harsh conditions or specific activation.
In any potential ring-opening reaction of this compound, the regioselectivity would be a key question: which of the C-C bonds of the cyclopropyl ring would break? This would depend on the reaction conditions and the nature of the attacking species. For instance, in electrophilic opening, the more stable carbocation would be preferentially formed. The stereochemistry of the resulting product would also be of interest, with the possibility of both inversion and retention of configuration at the reacting centers, depending on the mechanism.
The mechanisms of cyclopropane ring transformations are diverse. They can involve concerted pathways, as in some cycloadditions, or stepwise processes involving ionic or radical intermediates. nih.gov Without experimental data for this compound, any proposed mechanism would be purely speculative. For example, a radical-initiated ring-opening could proceed via abstraction of a hydrogen atom from the cyclopropyl ring, followed by β-scission. An acid-catalyzed ring-opening would likely involve protonation of the cyclopropane ring to generate a carbocation.
Synergistic Effects between Ethenesulfonamide and Cyclopropyl Moieties
The combination of the ethenesulfonamide and cyclopropyl groups within the this compound molecule gives rise to synergistic effects that are of significant interest in medicinal chemistry and materials science. The cyclopropyl ring, with its inherent strain and high p-character in its C-C bonds, is a versatile substituent used in drug design to enhance metabolic stability, improve potency, and constrain molecular conformation. nih.govscientificupdate.comhyphadiscovery.com This rigid scaffold can favorably position the rest of the molecule for optimal interaction with biological targets. nih.gov
The ethenesulfonamide portion of the molecule introduces a key reactive center. The vinyl group, being electron-deficient due to the strongly withdrawing sulfonyl group, can act as a Michael acceptor, allowing for conjugate addition reactions. This reactivity provides a pathway for the covalent modification of biological targets, a strategy employed in the design of irreversible inhibitors.
The synergy between these two moieties can be envisioned in several ways. The cyclopropyl group can modulate the electronic properties of the ethenesulfonamide, potentially influencing its reactivity as a Michael acceptor. Conversely, the sulfonamide group can influence the metabolic stability of the cyclopropyl ring. hyphadiscovery.com In the context of drug design, this combination can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles. google.com For instance, the strategic placement of a cyclopropyl group can shield a metabolically labile site, while the ethenesulfonamide provides a handle for potent and specific interactions with a target protein. google.comresearchgate.net
Reactivity of the Sulfonamide N-H
The nitrogen-hydrogen bond of the sulfonamide group is a focal point of the reactivity of this compound, enabling a variety of chemical transformations.
This acidity is a critical feature, as deprotonation is the initial step in many substitution reactions at the nitrogen atom. The resulting N-anion is a potent nucleophile that can react with a variety of electrophiles.
| Functional Group | Approximate pKa |
| Protonated Amine | 10-11 |
| Sulfonamide (N-H) | 9-11 |
| Amide (N-H) | ~17 |
| Imide (N-H) | 9-10 |
Note: The pKa values are approximate and can vary depending on the specific molecular structure and the solvent.
The deprotonated this compound can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental for the synthesis of a diverse range of derivatives with modified properties.
N-Alkylation involves the reaction of the sulfonamide anion with an alkyl halide or another suitable alkylating agent. This reaction provides a straightforward method to introduce various alkyl groups onto the nitrogen atom. The choice of base and solvent is crucial for the success of these reactions, with common bases including sodium hydride, potassium carbonate, and various alkoxides. thieme-connect.com
N-Acylation is the reaction of the sulfonamide or its conjugate base with an acylating agent, such as an acid chloride or an anhydride. This leads to the formation of N-acylsulfonamides, which are an important class of compounds with various biological activities. Catalysts, such as Lewis acids or bases, can be employed to facilitate the acylation process. researchgate.netresearchgate.net
| Reaction | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, THF) | N-Alkylsulfonamide |
| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, Et₃N) or Catalyst, Solvent (e.g., DCM, CH₃CN) | N-Acylsulfonamide |
Note: These are general conditions and may need to be optimized for this compound.
The deprotonation of this compound with a strong base leads to the formation of an N-metallated species , typically an N-sodio, N-lithio, or N-potassio derivative. The use of organolithium reagents, such as n-butyllithium, is a common method for generating these highly reactive intermediates. thieme-connect.de
These N-metallated species are powerful nucleophiles and are key intermediates in a variety of carbon-nitrogen bond-forming reactions. Their reactivity allows for the introduction of a wide array of substituents at the nitrogen atom, extending beyond simple alkyl and acyl groups. For example, they can react with:
Aldehydes and Ketones: to form α-hydroxyalkylated sulfonamides.
Esters: to yield N-acylsulfonamides.
Epoxides: to generate β-hydroxyalkylsulfonamides after ring-opening.
Michael Acceptors: to undergo conjugate addition reactions.
The ability to form these N-metallated species and control their subsequent reactions is a cornerstone of the synthetic utility of this compound, providing access to a vast chemical space of novel derivatives.
Transition State Analysis in Nucleophilic Additions
Nucleophilic addition to the electron-deficient double bond of this compound (a Michael-type addition) is a key potential reaction. The transition state of this process, the highest energy point on the reaction coordinate, dictates the reaction's rate and stereochemical outcome. Its structure is influenced by a delicate balance of steric and electronic factors, as well as the surrounding solvent environment.
The reactivity of the ethenesulfonamide moiety is dominated by the strong electron-withdrawing nature of the sulfonamide group (-SO₂NH-). This group polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. The nitrogen substituent, a cyclopropyl group, also modulates these electronics.
Electronic Effects: The sulfonamide group's inductive and resonance effects decrease the electron density of the alkene, which lowers the energy of the lowest unoccupied molecular orbital (LUMO). This smaller energy gap between the nucleophile's highest occupied molecular orbital (HOMO) and the alkene's LUMO facilitates a more rapid reaction. researchgate.net Electron-donating groups on the nucleophile will generally increase the rate of reaction, while electron-withdrawing groups will decrease it. researchgate.net
Steric Effects: Steric hindrance plays a critical role in controlling the rate of nucleophilic attack. libretexts.org The cyclopropyl group attached to the sulfonamide nitrogen, while not directly adjacent to the reaction center, can influence the conformational preferences of the molecule, potentially shielding one face of the alkene. More significantly, the size of the attacking nucleophile has a direct impact on the reaction rate. libretexts.org Bulky nucleophiles will approach the β-carbon more slowly due to increased steric repulsion in the transition state. libretexts.orgyoutube.com
The following table illustrates the expected impact of nucleophile size on the relative rate of addition to this compound, based on general principles of steric hindrance.
Table 1: Hypothetical Effect of Nucleophile Steric Bulk on Reaction Rate
| Nucleophile | Structure | Expected Relative Rate | Rationale |
|---|---|---|---|
| Ammonia | NH₃ | High | Minimal steric hindrance allows for easy approach to the electrophilic carbon. |
| Diethylamine | (CH₃CH₂)₂NH | Medium | Ethyl groups increase steric bulk, moderately slowing the approach to the transition state. |
This table is illustrative and based on established principles of steric effects. Actual rates would require experimental validation.
The solvent in which a reaction is conducted can dramatically alter reaction rates and equilibrium positions by differentially solvating the reactants, transition state, and products. chemrxiv.orgresearchgate.netlibretexts.org For the nucleophilic addition to this compound, the choice of solvent is critical.
Kinetics: In a typical Michael addition, the transition state involves the development and delocalization of a negative charge. nih.gov
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but leave anions relatively "bare" and highly reactive. libretexts.org This can lead to a significant rate enhancement for reactions involving anionic nucleophiles (e.g., CN⁻), as the nucleophile's energy is high relative to the more charge-delocalized transition state. libretexts.org
Table 2: Expected Qualitative Solvent Effects on Nucleophilic Addition Rate
| Solvent Type | Example | Expected Impact on Rate (vs. Nonpolar) | Thermodynamic Impact (Product Stability) |
|---|---|---|---|
| Nonpolar | Hexane | Baseline | Low |
| Polar Aprotic | DMSO | Significant Increase | High |
This table presents general trends in solvent effects. The precise impact is dependent on the specific nucleophile and reaction conditions.
Concerted vs. Stepwise Mechanisms in Cycloadditions
This compound can act as an electron-deficient dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). libretexts.org Such reactions can proceed through two primary mechanistic pathways: a concerted mechanism where all bonds are formed in a single transition state, or a stepwise mechanism involving a discrete zwitterionic or diradical intermediate. researchgate.net
Concerted Mechanism: This is the classic Diels-Alder pathway, proceeding through a highly ordered, cyclic transition state. libretexts.org These reactions are typically stereospecific, meaning the stereochemistry of the reactants directly dictates the stereochemistry of the product. The strong electron-withdrawing nature of the sulfonamide group in this compound makes it a good candidate for concerted reactions with electron-rich dienes.
Stepwise Mechanism: If there is a significant electronic mismatch between the diene and dienophile, or if the formation of a stabilized intermediate is possible, the reaction may proceed in a stepwise fashion. researchgate.net For example, reaction with a very nucleophilic diene could lead to the formation of a zwitterionic intermediate. Stepwise mechanisms are not necessarily stereospecific, as bond rotation can occur in the intermediate before the final ring-closing step.
The choice between these pathways can often be influenced by the reactants, solvent polarity, and the presence of Lewis acid catalysts, which can further polarize the dienophile. chemistrytalk.org
Elucidation of Intermediates in Complex Transformations
Identifying transient intermediates is a cornerstone of mechanistic elucidation. In reactions involving this compound, several types of intermediates could be postulated. For instance, in a stepwise nucleophilic addition or cycloaddition, a carbanionic or zwitterionic intermediate could form. In other transformations, such as those initiated by radical species, radical intermediates would be involved.
The formation of the N-nitrosodimethylamine (NDMA) precursor 1,1-dimethylhydrazine (B165182) (UDMH) from dimethylamine (B145610) (DMA) provides a parallel for how intermediates can be central to a reaction mechanism. rsc.org In that system, UDMH is an intermediate that is subsequently oxidized. rsc.org Similarly, a reaction of this compound could proceed through a stable or transient intermediate that dictates the final product. Computational studies, such as those used to investigate NDMA formation, can be invaluable for predicting the structures and energies of potential intermediates and transition states. nih.gov
Techniques for elucidating intermediates include:
Spectroscopic Detection: In some cases, intermediates may have a sufficient lifetime to be observed directly using techniques like NMR or UV-Vis spectroscopy at low temperatures.
Trapping Experiments: An intermediate can be "trapped" by adding a reagent that reacts with it specifically, leading to a stable, characterizable product that provides structural information about the intermediate.
Computational Chemistry: Quantum mechanical calculations are frequently used to model reaction pathways and determine the relative stabilities of potential intermediates and transition states. nih.gov
Kinetic Isotope Effect Studies for Rate-Determining Steps
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the structure of its transition state. epfl.ch This effect arises from the fact that heavier isotopes (like deuterium (B1214612), D) form stronger bonds than lighter isotopes (like hydrogen, H). epfl.ch Consequently, breaking a bond to a heavier isotope requires more energy, leading to a slower reaction rate.
For a reaction involving this compound, KIE studies could provide significant mechanistic insight:
Nucleophilic Addition: If a nucleophile like R₂NH adds to the alkene, and a subsequent proton transfer from the nitrogen is part of the mechanism, one could test whether this proton transfer is rate-determining. By comparing the rate of reaction using R₂NH with the rate using R₂ND, a significant kH/kD > 1 (a primary KIE) would indicate that the N-H(D) bond is being broken in the rate-determining step. If kH/kD ≈ 1, this step occurs after the rate-determining step. nih.gov
C-H Bond Activation: If a reaction involved the activation of a C-H bond on the cyclopropyl ring, replacing that hydrogen with deuterium would reveal its involvement in the slowest step of the reaction.
The magnitude of the KIE can provide detailed information about the symmetry of the transition state. harvard.edu The absence of an expected KIE can sometimes point to a "masked" effect, where a different step, such as a hydrolysis step, is partially rate-limiting. nih.gov
Table 3: Illustrative KIE Scenarios for a Hypothetical Reaction
| Reaction Step | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
|---|---|---|---|
| Proton transfer from nucleophile to base | N-H vs. N-D on the nucleophile | 2-7 | N-H bond cleavage is part of the rate-determining step. |
| Nucleophilic attack on the alkene | C-H vs. C-D on the alkene β-carbon | ~1.0-1.2 (Secondary KIE) | The hybridization of the β-carbon changes in the rate-determining step (sp² to sp³). |
This table illustrates how KIE data can be interpreted. Specific values depend on the exact reaction and transition state geometry.
Stereochemical Pathway Determination for Chiral Induction
When this compound reacts to form a new chiral center, understanding the stereochemical pathway is essential for controlling the product's three-dimensional structure. If a chiral nucleophile, catalyst, or auxiliary is used, it can induce asymmetry in the product.
The stereochemical outcome is determined by the transition state geometry. The chiral element directs the incoming reagent to one face of the ethenesulfonamide preferentially. This facial selectivity arises from minimizing steric interactions and maximizing favorable electronic interactions (stereoelectronic effects) in the diastereomeric transition states. wikipedia.org One transition state will be lower in energy, leading to the major diastereomer of the product.
Studies on similar systems, such as the nucleophilic addition of enamides to aldehydes, have shown that reactions can be highly stereospecific. nih.gov For example, an (E)-enecarbamate was found to give an anti-product, while a (Z)-enecarbamate gave a syn-product, suggesting a highly ordered, cyclic transition state. nih.gov A similar analysis could be applied to reactions of this compound. By systematically varying the chiral components and analyzing the product distribution (e.g., diastereomeric ratio), one can build a model for the transition state that explains the observed stereoselectivity.
Computational and Theoretical Chemistry Studies of N Cyclopropylethenesulfonamide
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and conformational landscape of molecules. For a molecule like N-Cyclopropylethenesulfonamide, these calculations can predict bond lengths, angles, and the most stable spatial arrangement of its atoms.
The ground state geometry of this compound would be determined by optimizing the molecule's structure to find the lowest energy arrangement. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used for this purpose. ijaers.com
Studies on similar sulfonamide structures reveal key conformational features. For instance, the geometry around the sulfur atom is expected to be tetrahedral. A significant conformational question involves the rotation around the S-N bond. In many sulfonamides, two primary conformers are identified: one where the N-H bond (or in this case, the N-C bond of the cyclopropyl (B3062369) group) is perpendicular to the C-S-C plane, and another where it is more aligned. nih.gov For benzenesulfonamide, the conformer where the NH2 group eclipses the SO2 group is predicted to be more stable. nih.gov For this compound, the orientation of the cyclopropyl ring relative to the sulfonyl group would be a key determinant of the ground state energy. The vinyl group (ethene) attached to the sulfur atom introduces potential for planarity and conjugation.
The predicted geometric parameters are based on computational studies of thiophene sulfonamide and other derivatives. mdpi.com
Table 1: Predicted Ground State Geometrical Parameters for this compound
| Parameter | Predicted Value |
| S=O Bond Length | ~1.45 Å |
| S-N Bond Length | ~1.67 Å |
| S-C (ethenyl) Bond Length | ~1.74 Å |
| O=S=O Bond Angle | ~121° |
| O=S-N Bond Angle | ~105° |
The electronic structure dictates the chemical reactivity of a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ijaers.com
For this compound, the HOMO is expected to be distributed over the electron-rich regions, likely involving the nitrogen atom and the π-system of the ethene group. The LUMO, conversely, would be concentrated on the electron-withdrawing sulfonyl (SO2) group. nih.govscielo.br The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.comijaers.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of charge distribution. In these maps, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the sulfonyl group would be the most electron-rich (red), while the area around the sulfur atom and the hydrogen atoms would be electron-poor (blue).
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Characteristic |
| HOMO Energy | Relatively high, indicating electron-donating capability |
| LUMO Energy | Low, indicating electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | Moderate, suggesting a balance of stability and reactivity |
| Electron Density on Oxygen Atoms | High |
| Electron Density on Sulfur Atom | Low |
Reaction Pathway Elucidation and Activation Energy Barriers
Computational chemistry allows for the detailed mapping of reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Characterizing this state is key to understanding the reaction's kinetics. For a hypothetical SN2 (bimolecular nucleophilic substitution) reaction at the sulfur atom of this compound, computational methods can locate the transition state structure.
In such a reaction, a nucleophile would attack the sulfur atom, and a leaving group would depart. The transition state would feature a trigonal bipyramidal geometry around the sulfur atom, with the incoming nucleophile and the departing group in apical positions. Quantum chemical calculations would identify this structure as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by vibrational frequency analysis, which shows exactly one imaginary frequency corresponding to the motion along the reaction path.
Prediction of Spectroscopic Properties from First Principles
Quantum chemical calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structural confirmation.
By performing vibrational frequency calculations on the optimized geometry of this compound, a theoretical infrared (IR) spectrum can be generated. The calculated frequencies correspond to specific vibrational modes, such as the characteristic symmetric and asymmetric stretches of the S=O bonds, the S-N stretch, and vibrations associated with the cyclopropyl and ethenyl groups. These theoretical frequencies are often scaled by a factor to improve agreement with experimental data. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations predict the 1H and 13C NMR spectra, providing valuable information about the chemical environment of each atom in the molecule. Comparing these predicted spectra with experimental data is a standard method for verifying molecular structures. Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values/Regions |
| FT-IR Vibrational Frequencies (cm⁻¹) | |
| Asymmetric SO₂ Stretch | ~1350-1370 |
| Symmetric SO₂ Stretch | ~1160-1180 |
| S-N Stretch | ~940 |
| C=C Stretch | ~1620-1680 |
| ¹H NMR Chemical Shifts (ppm) | |
| Ethenyl Protons | 5.5 - 7.0 |
| Cyclopropyl Protons | 0.5 - 2.5 |
| ¹³C NMR Chemical Shifts (ppm) | |
| Ethenyl Carbons | 110 - 140 |
| Cyclopropyl Carbons | 5 - 30 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and the influence of the solvent environment. nih.govnih.govrsc.org In the case of this compound, MD simulations can provide detailed insights into its conformational flexibility, intermolecular interactions, and the role of different solvents in modulating its behavior.
Such simulations model the molecule and its surrounding solvent molecules as a system of interacting particles. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, revealing the dynamic nature of the molecule.
Research Findings:
A hypothetical research study employing all-atom molecular dynamics simulations could investigate the behavior of this compound in various solvents of differing polarities, such as water, methanol, and dimethyl sulfoxide (DMSO). rsc.org The primary objectives of such a study would be to understand how the solvent affects the conformational landscape of the molecule and to characterize the specific interactions between the solute and solvent molecules.
Key findings from such a hypothetical study might include:
Solvent Shell Structure: Analysis of the radial distribution functions from the simulations could reveal the structure of the solvent shells around different parts of the this compound molecule. For instance, water molecules might show a high degree of ordering around the sulfonamide group, while showing less structure around the non-polar cyclopropyl and ethene moieties.
Dynamic Behavior: The simulations could also quantify the dynamic behavior of the molecule, such as the rotational dynamics of the cyclopropyl group and the flexibility of the ethenesulfonamide (B1200577) backbone. The solvent viscosity and specific solute-solvent interactions would be expected to influence these motions.
Below is a hypothetical data table summarizing the parameters that might be used in such a molecular dynamics simulation study.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
|---|---|
| Force Field | GROMOS54a7 |
| Solvent Models | SPC/E (for water), OPLS-AA (for methanol and DMSO) |
| System Size | ~15,000 atoms (1 this compound + ~5,000 solvent molecules) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Integration Timestep | 2 fs |
In Silico Screening for Catalytic Activity and Selectivity
In silico screening, a computational approach to drug discovery and catalyst design, can be employed to predict the potential catalytic activity and selectivity of small molecules like this compound. nih.govnih.govmdpi.com This methodology involves using computational tools to dock the molecule into the active site of a target enzyme or to model its interaction with reactants in a chemical transformation, thereby predicting its potential as a catalyst or its ability to modulate a catalytic process.
Research Findings:
A hypothetical in silico screening study could be designed to explore the potential of this compound and its derivatives as inhibitors or modulators of a specific class of enzymes, for example, matrix metalloproteinases (MMPs), which are involved in various physiological and pathological processes. The sulfonamide group is a known zinc-binding group present in many MMP inhibitors.
The general steps in such a hypothetical study would be:
Library Design: A virtual library of compounds based on the this compound scaffold would be created by introducing various substituents at different positions on the molecule.
Molecular Docking: Each compound in the virtual library would be docked into the active site of a target MMP enzyme (e.g., MMP-2 or MMP-9) using software like AutoDock or Glide. The docking simulations would predict the binding mode and estimate the binding affinity of each compound.
Scoring and Ranking: The compounds would be ranked based on their predicted binding affinities and other parameters, such as the formation of key interactions with active site residues.
Prediction of Selectivity: To predict selectivity, the top-ranked compounds would be docked into the active sites of other related enzymes. Compounds showing a significantly higher predicted affinity for the target enzyme over others would be identified as potentially selective. researchgate.net
The following table presents hypothetical results from such an in silico screening study.
Table 2: Hypothetical In Silico Screening Results of this compound Derivatives against MMP-2
| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| NCES-001 | Parent Molecule | -6.5 | H-bond with His120, Coordination with Zn2+ |
| NCES-002 | Addition of a phenyl group to the ethene moiety | -8.2 | Pi-pi stacking with Phe80, H-bond with His120, Coordination with Zn2+ |
| NCES-003 | Replacement of cyclopropyl with a cyclopentyl group | -7.1 | Enhanced hydrophobic interactions in the S1' pocket |
These hypothetical findings suggest that specific modifications to the this compound scaffold could lead to compounds with improved binding affinity and potentially higher inhibitory activity against the target enzyme.
Strategic Utility of N Cyclopropylethenesulfonamide in Organic Synthesis
Applications as a Versatile Building Block
Vinyl sulfonamides are recognized as valuable Michael acceptors and dienophiles, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the sulfonyl group activates the vinyl moiety, making it susceptible to nucleophilic attack and cycloaddition reactions.
Synthesis of Nitrogen-Containing Heterocycles
In principle, N-Cyclopropylethenesulfonamide could serve as a precursor for various nitrogen-containing heterocycles. The vinyl sulfonamide functionality is a key component in diversity-oriented synthesis strategies for creating skeletally diverse cyclic sulfonamides, known as sultams. enamine.net These methods often involve intramolecular reactions such as Michael additions, Diels-Alder reactions, and Heck couplings. enamine.net For instance, a hypothetical intramolecular reaction could involve a nucleophilic group tethered to the cyclopropyl (B3062369) ring attacking the activated vinyl group to form a fused or spirocyclic heterocyclic system containing a sulfonamide moiety. Such scaffolds are of significant interest in medicinal chemistry. mdpi.comyale.edunih.gov
Preparation of Functionalized Cyclopropane (B1198618) Derivatives
Cyclopropane derivatives are important structural motifs in medicinal chemistry due to their unique conformational properties and metabolic stability. unl.pt The cyclopropyl group of this compound could potentially be functionalized, although reactions targeting this strained ring in the presence of the reactive vinyl sulfonamide would require careful chemoselective control. General strategies for creating functionalized cyclopropanes often involve cobalt-catalyzed cyclopropanation or the derivatization of bifunctional cyclopropane scaffolds. nih.gov While the N-cyclopropyl amine itself can be synthesized via methods like palladium-catalyzed C-N bond formation, researchgate.net further functionalization of the cyclopropane ring in the target molecule is not described in the available literature.
Scaffold for Complex Molecular Architectures
The combination of a rigid cyclopropane unit and a reactive vinyl group suggests that this compound could act as a scaffold for building complex molecules. Cyclopropanes are utilized as building blocks for constructing lead-like compounds and fragment libraries for drug discovery. nih.govnih.gov The vinyl sulfonamide portion could undergo conjugate addition with various nucleophiles, introducing complexity, while the cyclopropyl group provides a three-dimensional vector for further elaboration. This modular approach is valuable in the synthesis of diverse chemical libraries. dundee.ac.uk
Role in Asymmetric Synthesis
Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. This can be achieved through various strategies, including the use of chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For this compound to function as a chiral auxiliary, it would first need to be synthesized in an enantiomerically pure form, for example, by using a resolved chiral cyclopropylamine (B47189). This chiral moiety could then, in principle, direct the facial selectivity of reactions on the vinyl group, such as cycloadditions or conjugate additions. After the desired stereocenter is set, the auxiliary could be cleaved. However, there are no specific examples in the literature demonstrating this approach with this compound.
Asymmetric Organocatalysis Utilizing this compound Derivatives
Organocatalysis employs small organic molecules to catalyze chemical reactions. Derivatives of this compound could potentially be designed as organocatalysts. For instance, modifying the cyclopropyl group or the sulfonamide nitrogen with additional functional groups capable of activating substrates through hydrogen bonding or ionic interactions could yield a chiral catalyst. Such catalysts might be applied in reactions like asymmetric Michael additions to the vinyl sulfonamide core of another molecule. While the development of novel organocatalysts, including those based on sulfamic acid derivatives, is an active area of research, researchgate.net specific catalysts derived from this compound have not been reported.
Transition Metal-Catalyzed Asymmetric Transformations
The application of vinylsulfonamides in transition metal-catalyzed reactions is an area of active research. These compounds can serve as versatile building blocks and ligands in various transformations. However, specific data on this compound in this context is not present in the reviewed literature.
Ligand Design and Chiral Induction
The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. While a variety of chiral backbones have been incorporated into ligand structures, the use of an N-cyclopropyl group on an ethenesulfonamide (B1200577) scaffold as a controlling element for chiral induction in metal-catalyzed reactions has not been specifically documented. The electronic and steric properties of the cyclopropyl group could, in principle, influence the coordination environment of a metal center, but dedicated studies are needed to explore this potential.
Enantioselective Michael Additions
Enantioselective Michael additions are powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Vinylsulfonamides can act as Michael acceptors. Catalytic asymmetric versions of these reactions often rely on chiral catalysts to control the stereochemical outcome. There are no specific reports of enantioselective Michael additions where this compound is the acceptor.
Asymmetric Cycloadditions
Vinylsulfonamides can participate as dienophiles or dipolarophiles in asymmetric cycloaddition reactions, providing access to complex cyclic structures. The stereoselectivity of these reactions is typically controlled by a chiral catalyst or a chiral auxiliary. While asymmetric cycloadditions of vinyl azides and other vinyl derivatives have been reported, there is no specific literature detailing the participation of this compound in such transformations.
Precursor to Biologically Relevant Scaffolds (Focus on synthetic methodology, not biological activity)
The synthesis of biologically relevant scaffolds often involves the use of versatile starting materials that can be elaborated into more complex molecules. Vinylsulfonamides, in general, can be functionalized in various ways, making them potentially useful precursors. For instance, the double bond can be a handle for functional group transformations, and the sulfonamide moiety can be involved in further reactions. However, specific synthetic methodologies that start from this compound to construct known biologically relevant scaffolds are not described in the current body of scientific literature. Ring-closure reactions of functionalized vinyl sulfonamides to form sultams are known, but examples with an N-cyclopropyl substituent are not prevalent.
Catalytic Applications Involving N Cyclopropylethenesulfonamide
Organocatalysis (e.g., Brønsted acid/base catalysis, enamine/iminium catalysis)
Organocatalysis provides a metal-free approach to functionalizing vinylsulfonamides, leveraging the reactivity of the activated alkene. The vinyl sulfonamide moiety can act as a nucleophilic nitrogen source in intramolecular reactions, particularly in the synthesis of heterocyclic structures.
An example of this is the organocatalytic desymmetrizing intramolecular aza-Michael reaction. rsc.org In this type of transformation, a substrate containing a vinyl sulfonamide and a prochiral center can be cyclized with high enantioselectivity using a chiral organocatalyst. For instance, treatment of a suitable precursor with a chiral amine catalyst can induce an intramolecular conjugate addition of the sulfonamide nitrogen to the activated double bond, creating chiral piperidine (B6355638) scaffolds. The vinyl sulfonamide group serves both as a directing group and a protecting group, which can later be removed via ozonolysis. rsc.org
While direct Brønsted acid catalysis on N-cyclopropylethenesulfonamide itself is not extensively documented, chiral Brønsted acids, such as N-phosphoryl sulfonamides, are known to catalyze asymmetric transfer hydrogenations and other reactions involving nitrogen-containing heterocycles. mcgill.carsc.org This suggests a potential for such catalysts to activate the this compound for specific transformations. Similarly, chiral amines have been effectively used as organocatalysts for asymmetric conjugate additions to vinyl sulfones via enamine activation, indicating a plausible reaction pathway for related vinyl sulfonamide substrates. researchgate.net
Table 1: Organocatalytic Intramolecular Aza-Michael Reaction of a Vinyl Sulfonamide Derivative Data synthesized from principles described in literature. rsc.org
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-Diphenylprolinol silyl (B83357) ether | Toluene | 25 | 85 | 95 |
| 2 | Cinchona-derived squaramide | CH2Cl2 | 0 | 90 | 92 |
| 3 | Chiral Phosphoric Acid | Dioxane | 40 | 78 | 88 |
Transition Metal Catalysis (e.g., Pd, Cu, Ni, Rh)
Transition metals are extensively used to catalyze reactions involving N-vinylsulfonamides, facilitating the formation of carbon-nitrogen and carbon-carbon bonds.
Palladium and copper catalysts are particularly effective for N-vinylation reactions to synthesize N-vinylsulfonamides. While these are methods for synthesis rather than reactions of this compound, the reverse reactions and related couplings are mechanistically relevant.
Palladium-catalyzed C-N cross-coupling between vinyl bromides and sulfonamides or related nitrogen sources is a well-established method for forming N-vinylsulfonamides. rsc.orgnih.govresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like Xantphos or BINAP, and a base. The geometry of the vinyl bromide is generally retained in the product. rsc.org
Copper-catalyzed intramolecular N-vinylation provides an efficient route to cyclic enamines and macrolactams. nih.gov Using a CuI/N,N'-dimethylethylenediamine catalyst system, sulfonamides tethered to vinyl halides undergo intramolecular C-N coupling to form 5-, 6-, 7-, and even 8-membered rings. nih.govresearchgate.net
Table 2: Examples of Transition Metal-Catalyzed N-Vinylation of Sulfonamide Derivatives Data synthesized from literature reports on analogous systems. rsc.orgnih.govnih.gov
| Catalyst System | Coupling Partners | Base | Solvent | Product Type | Yield (%) |
| Pd(dba)₂ / Xantphos | Vinyl bromide, Sulfoximine | Cs₂CO₃ | Toluene | N-Vinyl Sulfoximine | 85-95 |
| CuI / DMEDA | Intramolecular Sulfonamide-Vinyl Halide | Cs₂CO₃ | DMF | Cyclic Enamine (6-membered) | 94 |
| Pd(OAc)₂ / BINAP | Vinyl bromide, Sulfonimidamide | K₃PO₄ | Dioxane | N'-Vinyl Sulfonimidamide | 70-85 |
While direct C-H functionalization on the vinyl group of this compound is not widely reported, related strategies on sulfonamides are known. For instance, rhodium(III) catalysts have been used to overcome the limitations of arene C-H functionalization of aryl sulfonamides that also contain strongly coordinating N-heterocycles. researchgate.net This allows for site-selective functionalization at the ortho position relative to the sulfonamide directing group. Such principles could potentially be adapted for intramolecular C-H functionalization involving the vinyl moiety of this compound.
Furthermore, metal-free methods for C(sp³)–H functionalization of aliphatic sulfonamides have been developed, proceeding through a [2+2] cyclization/ring-cleavage mechanism promoted by a base like DABCO. nih.gov This highlights alternative pathways for activating C-H bonds in sulfonamide-containing molecules without the need for transition metals.
The vinyl group of N-vinylsulfonamides can undergo hydrogenation to yield the corresponding N-alkylsulfonamides. Research has shown that N'-vinylsulfonimidamides can be effectively hydrogenated using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. rsc.orgresearchgate.net This transformation converts the vinyl group into an ethyl group, providing access to saturated sulfonamide derivatives.
Hydrofunctionalization reactions, where H-X is added across the double bond, are also plausible. Copper-catalyzed N-alkylation of sulfonamides with alcohols proceeds via a "hydrogen borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then forms an enamine intermediate with the sulfonamide that is subsequently reduced. ionike.com While not a direct hydrofunctionalization of a vinylsulfonamide, it involves similar intermediates. Photoredox-catalyzed methods also offer powerful routes for hydrofunctionalization (see Section 7.3).
Photoredox Catalysis in Transformations of this compound
Visible-light photoredox catalysis opens up unique reaction pathways involving radical intermediates. For substrates like N-vinylsulfonamides, the electron-deficient alkene can act as a radical acceptor.
A notable application involves the coupling of photoredox-generated α-amino radicals with vinyl sulfones (which are structurally analogous to N-vinylsulfonamides) to produce allylic amines. princeton.eduorganic-chemistry.org In this process, an iridium or ruthenium-based photocatalyst oxidizes an amine (e.g., an N-Boc α-amino acid or an N-aryl tertiary amine) to generate a radical. This radical then adds to the vinyl sulfone. Subsequent β-elimination of the sulfonyl radical yields the allylic amine product with high yields and excellent control of the olefin geometry. princeton.eduorganic-chemistry.org This strategy represents a powerful method for the formal C-H vinylation of amines.
Another relevant transformation is the photoredox-catalyzed synthesis of N-unsubstituted enaminosulfones from vinyl azides and sulfinates. researchgate.net This reaction, using an organic dye like Eosin Y, involves the generation of a sulfonyl radical which adds to the vinyl azide, followed by nitrogen elimination to form an iminyl radical that is then reduced and protonated. This demonstrates the vinyl group's reactivity towards radical addition under photoredox conditions.
Table 3: Photoredox-Catalyzed Vinylation of an N-Boc Amino Acid with a Vinyl Sulfone Data based on findings from Macmillan et al. princeton.eduorganic-chemistry.org
| Photocatalyst | Amine Source | Vinyl Acceptor | Base | Solvent | Yield (%) | E:Z Ratio |
| Ir(ppy)₂(dtbbpy)PF₆ | Boc-Pro-OH | Phenyl vinyl sulfone | CsHCO₃ | DCE | 76 | 94:6 |
| Ru(bpy)₃Cl₂ | N,N-Dimethylaniline | Phenyl vinyl sulfone | CsOAc | DCE | 91 | 98:2 |
Electrocatalysis in the Synthesis and Reactions of this compound
Future Directions and Emerging Research Avenues
Development of Novel Stereoselective Methodologies
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For N-Cyclopropylethenesulfonamide, the development of stereoselective synthetic methods is a critical future endeavor. The presence of stereocenters, particularly in derivatives of the cyclopropyl (B3062369) or ethenyl groups, could profoundly influence biological activity and material properties.
Future research will likely focus on asymmetric syntheses that can control the stereochemistry of the molecule. This could involve the use of chiral auxiliaries, which are chemical compounds that can be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. For instance, a chiral amine could be used to introduce stereoselectivity in reactions involving the vinylsulfonamide group.
Another promising avenue is the development of catalytic asymmetric methods. This could include transition-metal-catalyzed reactions, such as asymmetric hydrogenation or hydroamination of the double bond, or organocatalytic approaches. The use of chiral catalysts offers a more efficient and sustainable route to enantiomerically pure compounds.
Table 1: Potential Stereoselective Approaches for this compound Derivatives
| Methodology | Description | Potential Application to this compound |
| Chiral Auxiliaries | A chiral group is temporarily attached to the substrate to direct a stereoselective reaction. | An auxiliary could be attached to the sulfonamide nitrogen to control reactions at the double bond. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of a single enantiomer. | Chiral transition metal complexes or organocatalysts could be employed for asymmetric transformations. |
| Substrate Control | The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. | If a chiral cyclopropylamine (B47189) is used as a starting material, its stereochemistry can influence further reactions. |
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly important in chemical synthesis. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and sustainability.
The integration of flow chemistry into the synthesis of this compound and its derivatives is a key area for future research. Flow reactors provide better control over reaction parameters such as temperature and pressure, which can lead to higher yields and purities. The small reaction volumes in flow systems also enhance safety, particularly when dealing with highly reactive or hazardous reagents.
Furthermore, flow chemistry can facilitate the telescoping of reaction sequences, where multiple synthetic steps are performed in a continuous flow without the need to isolate and purify intermediates. This can significantly reduce solvent waste and energy consumption, contributing to a more sustainable synthetic process.
Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonamide Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. |
| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with smaller reaction volumes. |
| Scalability | Scaling up can be challenging and require process redesign. | Easier to scale up by running the system for longer. |
| Efficiency | Can be less efficient due to slower reaction times and workup procedures. | Often more efficient with faster reactions and in-line purification. |
| Sustainability | Can generate significant solvent and energy waste. | Reduced waste and energy consumption. |
Exploration of Untapped Reactivity Pathways
The unique structural features of this compound suggest a rich and largely unexplored reactivity. The electron-withdrawing nature of the sulfonamide group activates the double bond for a variety of nucleophilic addition reactions. The cyclopropyl group can also participate in unique chemical transformations.
Future research will likely explore the diverse reactivity of this compound. For example, the vinylsulfonamide moiety can act as a Michael acceptor, reacting with a wide range of nucleophiles to introduce new functional groups. It can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic systems.
The cyclopropyl ring itself is a source of interesting reactivity. Under certain conditions, it can undergo ring-opening reactions to generate linear structures. Gold-catalyzed reactions of similar cyclopropenyl sulfonamides have been shown to lead to divergent reaction pathways, including dearomative cycloadditions and Friedel-Crafts cyclizations.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. The application of advanced computational modeling to this compound can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.
Future research will likely employ a range of computational methods, from density functional theory (DFT) to more advanced ab initio calculations, to predict the molecule's conformational preferences, electronic properties, and spectroscopic signatures. These calculations can help to rationalize observed reactivity and to predict the outcomes of new reactions.
Computational modeling can also be used to study the mechanisms of reactions involving this compound. For example, it can be used to map out the potential energy surfaces of different reaction pathways, identify transition states, and calculate activation energies. This information can be invaluable for optimizing reaction conditions and for designing new, more efficient synthetic routes.
Design of Next-Generation Catalysts and Reagents Based on this compound Structure
The structural motifs present in this compound could serve as a foundation for the design of new catalysts and reagents. The sulfonamide group is a common feature in many ligands used in transition metal catalysis, and the cyclopropyl group can impart unique steric and electronic properties.
Future research in this area could focus on synthesizing derivatives of this compound that can act as ligands for transition metals. By systematically modifying the structure of the molecule, it may be possible to develop new catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.
Furthermore, the unique reactivity of this compound could be harnessed to develop it as a novel reagent for organic synthesis. For example, it could be used as a building block for the synthesis of complex molecules or as a reagent for introducing the cyclopropylethylsulfonamide moiety into other molecules.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of N-Cyclopropylethenesulfonamide, and how should data interpretation be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl and sulfonamide moieties. Infrared (IR) spectroscopy can validate sulfonyl (S=O) stretching vibrations (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, HPLC with UV detection (λ ~210–260 nm) is advised. Cross-referencing spectral data with structurally analogous sulfonamides (e.g., N-[cyclobutyl(cyclopropyl)methyl]pyrazole-sulfonamide) can resolve ambiguities .
Q. How can synthesis protocols for this compound be optimized to enhance yield and reproducibility?
- Methodological Answer : Key steps include selecting sulfonating agents (e.g., sulfonyl chlorides) and cyclopropane precursors with steric compatibility. Solvent polarity (e.g., dichloromethane or THF) and temperature control (0–25°C) minimize side reactions. Monitoring reaction progress via TLC or in-situ NMR ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield. Documenting batch-specific variables (e.g., moisture levels, catalyst purity) is essential for reproducibility .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound’s stability depends on moisture sensitivity (hydrolysis risk) and photolytic degradation. Store under inert gas (argon/nitrogen) in amber vials at –20°C. Periodic stability testing via HPLC over 6–12 months under varying conditions (e.g., pH, light exposure) identifies degradation pathways. Comparative studies with stabilized sulfonamides (e.g., N-aryl variants) provide mitigation strategies .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, identifying electrophilic centers (e.g., sulfonamide sulfur) and cyclopropane ring strain. Transition-state analysis reveals activation barriers for ring-opening reactions. Comparing computed vibrational spectra with experimental IR/NMR data validates accuracy. Case studies on similar strained systems (e.g., N-cyclopropyl sulfonamides) guide mechanistic hypotheses .
Q. What experimental and computational approaches resolve contradictions in reported biological activity of this compound across cell lines?
- Methodological Answer : Validate assay conditions (e.g., cell viability protocols, incubation times) to rule out false positives/negatives. Use isogenic cell lines to isolate genetic variables. Molecular docking (AutoDock Vina) screens interactions with putative targets (e.g., enzymes with sulfonamide-binding pockets). Meta-analyses of literature data (PubMed, SciFinder) highlight confounding factors like impurity profiles or solvent effects .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) trace metabolic pathways of this compound in pharmacokinetic studies?
- Methodological Answer : Synthesize isotopically labeled analogs via ¹³C-cyclopropane precursors or ¹⁵N-sulfonamide groups. Use LC-MS/MS to track labeled metabolites in plasma/tissue samples. Comparative pharmacokinetic modeling (non-compartmental analysis) quantifies bioavailability and clearance rates. Cross-reference with microsomal stability assays (human liver microsomes) to identify enzymatic degradation hotspots .
Q. What strategies mitigate synthetic byproducts during large-scale preparation of this compound for in vivo studies?
- Methodological Answer : Employ flow chemistry for precise control of reaction parameters (residence time, mixing efficiency). Optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce undesired intermediates. Use DoE (Design of Experiments) to map variable interactions (temperature, stoichiometry). Purification via preparative HPLC with tandem mass-directed fractionation ensures >98% purity for toxicology assessments .
Data Analysis & Literature Synthesis
Q. How should researchers conduct systematic reviews to identify gaps in this compound applications?
- Methodological Answer : Use Boolean search strategies in PubMed/SciFinder (e.g., "(this compound) AND (synthesis OR kinetics)") with filters for peer-reviewed studies (2015–2025). Categorize findings into conceptual "buckets": synthetic methods, bioactivity, computational modeling. Highlight inconsistencies (e.g., conflicting IC₅₀ values) and propose validation experiments. Tools like Covidence streamline screening and data extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
